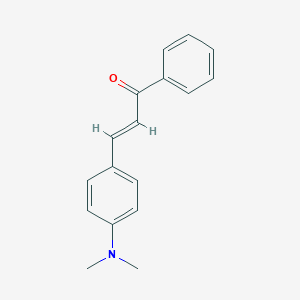

4-(Dimethylamino)chalcon

Übersicht

Beschreibung

4-(Dimethylamino)chalcone is a type of chalcone, a class of aromatic ketones that form the central core of many important biological compounds . Chalcones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties .

Synthesis Analysis

Chalcones, including 4-(Dimethylamino)chalcone, can be synthesized via a Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The synthesis of chalcones is still an attraction among organic chemists due to their open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)chalcone consists of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The presence of a dimethylamino group as a strong electron donor moiety combined with the effect of an electron donor from another aromatic end enhances its fluorescent emission via push-pull effects .Chemical Reactions Analysis

Chalcones, including 4-(Dimethylamino)chalcone, are structurally diverse and can easily cyclize to form various flavonoid compounds with different biological activities . They can also undergo a variety of chemical reactions, including oxidation, reduction, and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)chalcone include strong emission, peaking around 512-567 nm with a mega-stokes shift in polar solvents . It also shows good photo-stability .Wissenschaftliche Forschungsanwendungen

Fluoreszenzbilder

Chalkone, einschließlich 4-(Dimethylamino)chalcon, wurden synthetisiert und in der Zellbildgebung eingesetzt . Sie zeigen eine starke Emission, die bei etwa 512-567 nm mit einer Mega-Stokes-Verschiebung (∆λ = 93–139 nm) in polaren Lösungsmitteln ihren Höhepunkt erreicht . Nach 3 Stunden Inkubation war die grüne Fluoreszenz in Krebszellen (HepG2) deutlich heller als in normalen Zellen (HEK-293), was auf eine bevorzugte Anreicherung in Krebszellen hindeutet .

Antibakterielle Aktivität

Chalkone haben eine potenzielle antibakterielle Aktivität gegen Escherichia coli und Staphylococcus aureus gezeigt . Die minimalen bakteriziden Konzentrationen (MBC) dieser Chalkone liegen zwischen 0,10–0,60 mg/mL (375–1000 µM), was auf ihre potenzielle antibakterielle Aktivität gegen sowohl gramnegative als auch grampositive Bakterien hindeutet .

Antikrebs Eigenschaften

Chalkone haben innerhalb von 24 Stunden eine höhere Zytotoxizität gegenüber Krebszellen (IC50-Werte im Bereich von 45 bis 100 µM) als gegenüber normalen Zellen (IC50-Wert >100 µM) gezeigt . Dies deutet darauf hin, dass Chalkone, einschließlich this compound, potenzielle Antikrebsmittel sein könnten.

Antifungal Eigenschaften

Chalkone haben eine antifungale Wirkung gezeigt . Ihre Struktur, die ein reaktives α,β-ungesättigtes System umfasst, trägt zu ihrer antifungal Aktivität bei .

Entzündungshemmende Eigenschaften

Chalkone haben entzündungshemmende Eigenschaften gezeigt . Sie können Enzyme hemmen, die zur Entzündung beitragen, was sie zu potenziellen Kandidaten für entzündungshemmende Medikamente macht

Wirkmechanismus

Target of Action

The primary targets of 4-(Dimethylamino)chalcone (DMAC) are myeloperoxidase and tyrosinase . Myeloperoxidase plays a crucial role in the body’s immune response, while tyrosinase is a key enzyme in melanin synthesis .

Mode of Action

DMAC interacts with its targets in a few ways. It inhibits myeloperoxidase activity, which can reduce inflammation . In terms of tyrosinase, DMAC upregulates its activity, enhancing cellular melanin synthesis .

Biochemical Pathways

DMAC affects several biochemical pathways. It inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumour necrosis factor (TNF-α), and interleukin-1β (IL-1β) by LPS-stimulated RAW 264.7 . These are all key players in the body’s inflammatory response.

In melanogenesis, DMAC promotes the expression of tyrosinase (TYR), tyrosinase-related protein (TRP)-1, TRP-2, and microphthalmia-associated transcription factor (MITF) in murine B16 cells . These enzymes and transcription factors play crucial roles in the biosynthesis of melanin .

Result of Action

DMAC has shown promising results in both anti-inflammatory and melanogenesis contexts. It has an acute antinociceptive effect, reducing pain in both formalin and hot plate tests . It also significantly attenuates thermal hyperalgesia and mechanical allodynia, and prevents macrophage proinflammatory polarisation in vincristine-induced peripheral neuropathy (VIPN) mice .

In terms of melanogenesis, DMAC promotes melanin production by upregulating the p-CREB, p-p38, p-ERK, and β-catenin proteins .

Action Environment

The action, efficacy, and stability of DMAC can be influenced by various environmental factors. For instance, the presence of a disubstituted amino group such as dimethylamino in chalcones is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential . This could potentially enhance the compound’s pharmacological activities.

Zukünftige Richtungen

Given the diverse biological activities of chalcones, including 4-(Dimethylamino)chalcone, further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . These studies could pave the way for the development of new therapeutic agents for the treatment of a variety of disorders .

Biochemische Analyse

Biochemical Properties

4-(Dimethylamino)chalcone has been used as a fluorescence probe for detecting hydrogen sulfide and biothiols in aqueous solutions and cells . This is based on twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT) .

Cellular Effects

It has been used as a fluorescence probe for detecting biothiols in cells , indicating that it may interact with these molecules within the cellular environment.

Molecular Mechanism

The molecular mechanism of 4-(Dimethylamino)chalcone involves twisted intramolecular charge transfer (TICT) and excited state intramolecular proton transfer (ESIPT) . These processes are key to its function as a fluorescence probe .

Eigenschaften

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the pharmacological activities of 4-(Dimethylamino)chalcone?

A1: Research suggests 4-(Dimethylamino)chalcone possesses promising antinociceptive properties. Studies in mice models demonstrate its effectiveness against both acute and neuropathic pain, particularly vincristine-induced peripheral neuropathy []. This effect is attributed to various mechanisms, including inhibition of myeloperoxidase activity, interaction with muscarinic and opioid receptors, and prevention of macrophage proinflammatory polarization [].

Q2: Does 4-(Dimethylamino)chalcone exhibit any anticancer activity?

A2: While 4-(Dimethylamino)chalcone itself hasn't been extensively studied for anticancer activity in these papers, a copper(II) complex incorporating it as a ligand showed potent antiproliferative effects against various human cancer cell lines []. Specifically, the complex containing 4,7-diphenyl-1,10-phenanthroline as a co-ligand displayed remarkable cytotoxicity with IC50 values ranging from 1.0 to 2.3 μM []. This activity is linked to pro-apoptotic effects, ROS overproduction, and autophagy induction in cancer cells [].

Q3: What are the physicochemical properties and predicted pharmacokinetic profile of 4-(Dimethylamino)chalcone?

A3: 4-(Dimethylamino)chalcone synthesized using Microwave-Assisted Organic Synthesis (MAOS) with various NaOH concentrations yielded products with a melting point, confirmed by TLC, infrared spectrophotometry, mass spectrometry, 1H-NMR, and 13C-NMR []. Pharmacokinetic profiling using the SwissADME web server predicted compliance with Lipinski's Rule of Five, suggesting favorable drug-likeness []. Additionally, the analysis indicated potential for good gastrointestinal absorption and blood-brain barrier (BBB) permeability [].

Q4: How do structural modifications of 4-(Dimethylamino)chalcone affect its fluorescent properties?

A4: Extending the conjugated system of 4-(Dimethylamino)chalcone through the addition of olefinic bonds results in significant bathochromic shifts in both absorption and fluorescence spectra []. This modification leads to enhanced intramolecular charge transfer (ICT) and a larger excited-state dipole moment, contributing to near-infrared fluorescence []. The presence of a hydroxyl group further amplifies these effects due to increased electron donation [].

Q5: Are there any available analytical techniques for studying 4-(Dimethylamino)chalcone?

A5: Various analytical techniques have been employed to characterize and study 4-(Dimethylamino)chalcone. These include:

- Spectroscopic methods: Infrared spectrophotometry, mass spectrometry, 1H-NMR, and 13C-NMR for structural elucidation and confirmation [].

- Chromatographic methods: Thin-layer chromatography (TLC) for monitoring reaction progress and purity assessment [].

- Computational tools: SwissADME web server for predicting physicochemical properties and pharmacokinetic profiles [].

- Fluorescence spectroscopy: Investigating the influence of solvent polarity and concentration on the light-emitting properties of 4-(Dimethylamino)chalcone derivatives [].

- Femtosecond transient absorption spectroscopy: Unraveling the excited-state dynamics and relaxation pathways in 4-(Dimethylamino)chalcone analogs with extended conjugation [].

Q6: What is the impact of solvent polarity on the fluorescence of 4-(Dimethylamino)chalcone derivatives?

A6: Studies on a 4-(Dimethylamino)chalcone derivative containing a disulfide bond revealed that increasing solvent polarity leads to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.